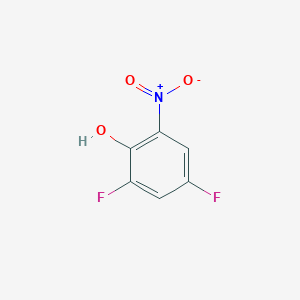

2,4-Difluoro-6-nitrophenol

Descripción general

Descripción

2,4-Difluoro-6-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 and a molar mass of 175.09 g/mol . It appears as a yellow to orange-yellow crystalline solid and is known for its low solubility in water but can be dissolved in alcohols and some organic solvents . This compound is primarily used in chemical synthesis and research applications due to its strong oxidizing and corrosive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Difluoro-6-nitrophenol can be synthesized by reacting 2,4-difluorophenol with nitric acid . The reaction typically involves the nitration of 2,4-difluorophenol under controlled conditions to introduce the nitro group at the 6-position of the phenol ring .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product . The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-6-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of compounds with additional oxygen-containing functional groups.

Reduction: Formation of 2,4-difluoro-6-aminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molar Mass : 175.09 g/mol

- Physical State : Yellow solid, insoluble in water but soluble in organic solvents.

Synthetic Chemistry

DFNP serves as a key intermediate in the synthesis of various organic compounds. Its unique reactivity allows for the formation of substituted phenols through oxidation, reduction, and substitution reactions. Notably, it can be transformed into 2,4-difluoro-6-aminophenol through reduction processes.

Biochemical Studies

In biological research, DFNP is utilized to investigate the effects of fluorinated phenols on cellular systems. Studies indicate that nitrophenols can induce oxidative stress and DNA damage, impacting cell viability and function. This property makes DFNP a candidate for studying mechanisms of toxicity and cellular responses to chemical exposure.

Pharmaceutical Development

The compound's distinct chemical characteristics position it as a potential precursor in pharmaceutical synthesis. Its ability to interact with biological systems opens avenues for developing new drugs targeting various diseases.

Environmental Chemistry

DFNP has been studied for its phototransformation reactions in aquatic environments. Research indicates that under UV irradiation, DFNP undergoes significant degradation processes involving hydroxyl radicals (- OH) and singlet oxygen ((1)O), which are crucial for understanding its environmental fate and potential ecological impacts .

Case Study 1: Environmental Impact Assessment

A study modeled the phototransformation of DFNP in surface water bodies. The results showed that direct photolysis and reactions with reactive species like - OH were predominant degradation pathways. This research is critical for assessing the environmental risks associated with DFNP usage in industrial applications .

Case Study 2: Genotoxicity Studies

Research on the genotoxic effects of DFNP revealed that its derivatives could induce chromosomal aberrations in cultured cells. This finding underscores the importance of evaluating the safety profiles of compounds containing nitro groups when considering their use in pharmaceuticals or agriculture .

Mecanismo De Acción

The mechanism by which 2,4-Difluoro-6-nitrophenol exerts its effects involves its strong oxidizing properties. The compound can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The nitro group can undergo reduction to form reactive intermediates that further contribute to its biological activity .

Comparación Con Compuestos Similares

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

2,4,6-Trinitrophenol (Picric Acid): A well-known explosive compound with strong acidic properties.

2,3-Difluoro-6-nitrophenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.

Uniqueness: 2,4-Difluoro-6-nitrophenol is unique due to the presence of both fluorine and nitro groups on the phenol ring, which imparts distinct chemical and physical properties. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

2,4-Difluoro-6-nitrophenol (DFNP) is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DFNP, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 189.09 g/mol

- Structure : DFNP features two fluorine atoms and a nitro group attached to a phenolic ring, which significantly influences its chemical behavior and interactions with biological systems.

The biological activity of DFNP can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound. The presence of fluorine atoms enhances lipophilicity, potentially improving absorption and bioavailability in biological systems.

Antimicrobial Activity

DFNP has been investigated for its antimicrobial properties. A study demonstrated that DFNP exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate effectiveness against these pathogens.

Anticancer Activity

Research has also explored the anticancer potential of DFNP. In vitro studies revealed that DFNP could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was shown to activate caspase pathways, leading to programmed cell death. The IC50 values for DFNP were reported at approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells .

Genotoxicity Studies

Genotoxicity assessments indicated that DFNP does not exhibit significant mutagenic effects on bacterial strains; however, its metabolites may pose risks. For example, studies have shown that the reduction products of DFNP can cause DNA damage in mammalian cells, suggesting a need for further investigation into its safety profile .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of DFNP against traditional antibiotics. Results indicated that DFNP was effective against antibiotic-resistant strains, highlighting its potential as an alternative therapeutic agent.

- Cancer Cell Apoptosis : In a controlled laboratory setting, DFNP was tested on various cancer cell lines. The study concluded that DFNP's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cell survival and death .

Data Tables

Propiedades

IUPAC Name |

2,4-difluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVKNFPDQWHQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278834 | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-31-8 | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 364-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.